molecular formula C22H17BrFN3O2 B5847647 N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide

N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide

货号: B5847647
分子量: 454.3 g/mol
InChI 键: KPJUAGHJTNOCST-VULFUBBASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib has been shown to be effective in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

作用机制

Sorafenib inhibits the activity of several protein kinases, including Raf kinases, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. By inhibiting these kinases, Sorafenib disrupts several signaling pathways involved in tumor growth and survival, including the mitogen-activated protein kinase (MAPK) pathway and the VEGF pathway.
Biochemical and Physiological Effects
Sorafenib has several biochemical and physiological effects on tumor cells. It inhibits the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Sorafenib also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting angiogenesis, Sorafenib reduces the blood supply to tumors, which can lead to tumor shrinkage and cell death.

实验室实验的优点和局限性

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, Sorafenib also has some limitations for lab experiments. It can be cytotoxic to normal cells at high concentrations, which can limit its use in some experiments. In addition, Sorafenib has a short half-life in vivo, which can make it difficult to maintain effective concentrations in animal models.

未来方向

There are several future directions for the study of Sorafenib. One direction is the development of new Sorafenib analogs that have improved potency and selectivity for specific kinases. Another direction is the investigation of Sorafenib in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the development of new animal models that better mimic human cancers could improve the translation of Sorafenib research from the lab to the clinic.

合成方法

The synthesis of Sorafenib involves the reaction of 3-bromoaniline with ethyl 2-cyano-3-(3-(dibenzylamino)phenyl) acrylate to form the intermediate compound, N-(3-bromo-4-(dibenzylamino)phenyl)-2-cyano-3-(4-nitrophenyl)acrylamide. This intermediate compound is then reduced with sodium dithionite to form the final product, Sorafenib.

科学研究应用

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, Sorafenib has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor growth and survival. In clinical trials, Sorafenib has been shown to improve overall survival and progression-free survival in patients with renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

属性

IUPAC Name

N-[3-[(E)-N-[(3-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrFN3O2/c1-14(26-27-21(28)16-7-4-8-17(23)12-16)15-6-5-9-18(13-15)25-22(29)19-10-2-3-11-20(19)24/h2-13H,1H3,(H,25,29)(H,27,28)/b26-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJUAGHJTNOCST-VULFUBBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。